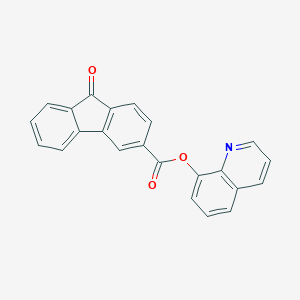
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, also known as QFC, is a synthetic compound that has been widely used in scientific research as a fluorescent probe for detecting metal ions. QFC is a highly sensitive and selective probe for detecting zinc ions, which are essential for many biological processes, including gene expression, cell signaling, and enzyme activity.
作用機序
The mechanism of action of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves the binding of zinc ions to the quinoline moiety of the compound, which results in a significant increase in fluorescence intensity. The binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate is reversible, and the fluorescence signal can be quenched by the addition of chelating agents or other metal ions, such as copper and iron.
生化学的および生理学的効果
The biochemical and physiological effects of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate are related to its ability to detect zinc ions in biological systems. Zinc ions play a crucial role in many biological processes, including DNA synthesis, protein synthesis, and immune function. The detection of zinc ions using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate can provide valuable insights into the role of zinc in these processes and can help to identify new targets for drug development.
実験室実験の利点と制限
The advantages of using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in lab experiments include its high selectivity and sensitivity for detecting zinc ions, its ease of use, and its compatibility with various analytical techniques. However, quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate also has some limitations, including its potential toxicity to cells and organisms, its susceptibility to interference from other metal ions, and its limited ability to detect zinc ions in complex biological samples.
将来の方向性
There are many potential future directions for research on quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, including the development of new fluorescent probes for detecting other metal ions, the optimization of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate for in vivo imaging and diagnostic applications, and the use of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in the development of new therapeutic strategies for zinc-related diseases. Additionally, further research is needed to understand the mechanisms underlying the binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate and to identify new targets for drug development based on this interaction.
合成法
The synthesis of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves several steps, including the reaction of 8-hydroxyquinoline with 9-oxo-9H-fluorene-3-carboxylic acid, followed by esterification with methanol. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate has been extensively used in scientific research as a fluorescent probe for detecting zinc ions in various biological samples, including cells, tissues, and organisms. The high selectivity and sensitivity of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate make it a valuable tool for studying the role of zinc ions in biological systems and for developing new diagnostic and therapeutic strategies for zinc-related diseases.
特性
CAS番号 |
5162-80-1 |
|---|---|
製品名 |
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate |
分子式 |
C23H13NO3 |
分子量 |
351.4 g/mol |
IUPAC名 |
quinolin-8-yl 9-oxofluorene-3-carboxylate |
InChI |
InChI=1S/C23H13NO3/c25-22-17-8-2-1-7-16(17)19-13-15(10-11-18(19)22)23(26)27-20-9-3-5-14-6-4-12-24-21(14)20/h1-13H |
InChIキー |
QAUZTEZOHHZQRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



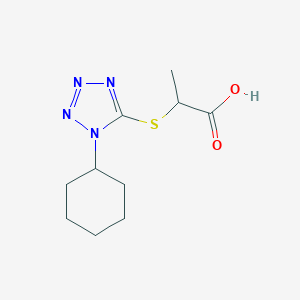




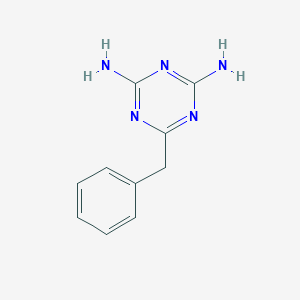
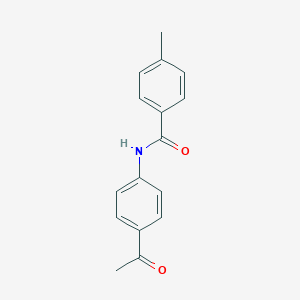
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
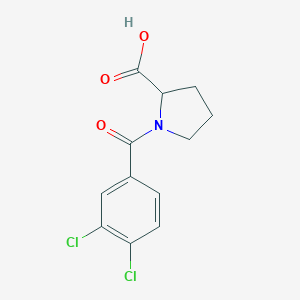
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
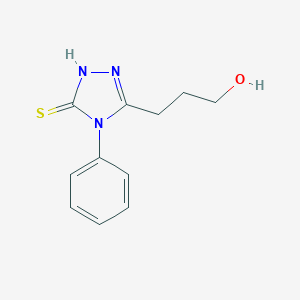
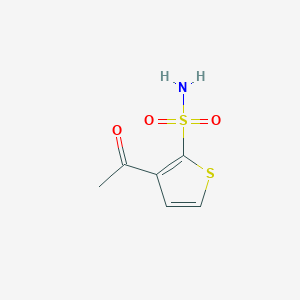

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)